Brucine dihydrate

Description

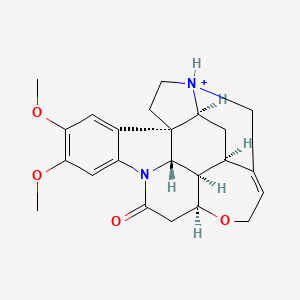

Structure

3D Structure

Properties

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKTZKIUPZVBMF-IBTVXLQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Record name | BRUCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2664 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BRUCINE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024662 |

Source

|

| Record name | Brucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion., Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Source

|

| Record name | BRUCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2664 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Brucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BRUCINE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

470 °C |

Source

|

| Record name | BRUCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BRUCINE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/, Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/, Slightly soluble in ethyl ether and benzene; very soluble in ethanol., Slightly sol in water, ether, glycerin and ethyl acetate., Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate., In water, 3.2X10+3 mg/l @ 15 °C, Solubility in water: poor |

Source

|

| Record name | BRUCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BRUCINE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1 at 68 °F (USCG, 1999) |

Source

|

| Record name | BRUCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2664 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Needles from acetone + water, COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER, White, crystalline alkaloid, Colorless prisms (from ethanol/water) | |

CAS No. |

357-57-3, 145428-94-0, 5892-11-5 |

Source

|

| Record name | BRUCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2664 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Brucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnidin-10-one, 2,3-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Brucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Brucine Dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5892-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NG17YCK6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BRUCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BRUCINE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

352 °F (NTP, 1992), 178 °C |

Source

|

| Record name | BRUCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2664 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BRUCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BRUCINE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Brucine Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucine (B1667951) dihydrate, a naturally occurring indole (B1671886) alkaloid, is a dimethoxy derivative of strychnine (B123637) found in the seeds of Strychnos nux-vomica. While historically recognized for its toxicity, albeit lower than strychnine, recent research has unveiled its potential as a multifaceted pharmacological agent, particularly in oncology. This technical guide provides a comprehensive overview of the core chemical properties and structural features of brucine dihydrate. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and crystal structure. Furthermore, this document elucidates key signaling pathways modulated by brucine, offering insights into its mechanism of action. Detailed experimental protocols for the characterization of this compound are also provided to support further research and development.

Chemical and Physical Properties

This compound presents as a white to pale cream crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | References |

| Molecular Formula | C₂₃H₃₀N₂O₆ | [2] |

| Molecular Weight | 430.5 g/mol | [2] |

| CAS Number | 145428-94-0 | [2] |

| Appearance | White to pale cream crystals or crystalline powder | [1] |

| Melting Point | 175-178 °C (decomposes) | [3][4] |

| Solubility | Soluble in methanol (B129727) and ethanol. Partially soluble/miscible with water. Slightly soluble in ether, glycerol, and ethyl acetate. Soluble in chloroform (B151607) and benzene. | [1][5] |

| IUPAC Name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate | [2] |

| InChI Key | XLXHHXCMBNBDMP-BEYGIVOKSA-N | [1] |

| SMILES | COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O | [2] |

Chemical Structure

The chemical structure of brucine is characterized by a complex heptacyclic framework. The dihydrate form incorporates two molecules of water into its crystal lattice.

Caption: Chemical structure of this compound.

Experimental Protocols

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. A representative experimental approach is detailed below.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be prepared by stirring a suspension of brucine in water at a temperature between 40 and 50 °C for 24 hours. This process allows for the slow crystallization of the dihydrate form.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of crystal orientations by rotating the crystal.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. The positions of the non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using crystallographic software. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition code CIKDOQ.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., distilled water, phosphate-buffered saline) in a sealed flask or vial.

-

Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Sample Separation: After equilibration, the suspension is allowed to stand to permit the settling of the excess solid. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Concentration Analysis: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for obtaining the infrared spectrum of solid samples with minimal preparation.

Methodology:

-

Instrument Background: A background spectrum of the clean ATR crystal is collected to account for any atmospheric and instrumental absorptions.

-

Sample Application: A small amount of this compound powder is placed directly onto the surface of the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹). Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is processed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

-

¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired on an NMR spectrometer. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay, and an appropriate spectral width.

-

¹³C NMR Spectrum Acquisition: The ¹³C NMR spectrum is acquired using proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts, coupling constants, and integration values are analyzed to assign the signals to the respective protons and carbons in the molecule.

Signaling Pathways and Mechanism of Action

Recent studies have highlighted the inhibitory effects of brucine on several key signaling pathways implicated in cancer progression.

VEGFR2 Signaling Pathway

Brucine has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Caption: Inhibition of the VEGFR2 signaling pathway by Brucine.

Wnt/β-catenin Signaling Pathway

Brucine can also suppress the proliferation and migration of certain cancer cells by downregulating the Wnt/β-catenin signaling pathway.

Caption: Brucine's modulation of the Wnt/β-catenin signaling pathway.

Mitochondrial Apoptosis Pathway

Brucine can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Caption: Induction of apoptosis by Brucine via the mitochondrial pathway.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound on a cancer cell line.

Caption: Experimental workflow for assessing the anti-cancer activity of Brucine.

Conclusion

This compound is a structurally complex alkaloid with well-defined chemical and physical properties. Its biological activity, particularly its anti-cancer potential, is attributed to its ability to modulate multiple critical signaling pathways. This guide provides essential technical information and standardized experimental protocols to facilitate further research into the therapeutic applications of this compound. A thorough understanding of its chemistry and mechanism of action is crucial for the development of novel drug candidates based on this natural product.

References

- 1. Why do Hydrates (Solvates) Form in Small Neutral Organic Molecules? Exploring the Crystal Form Landscapes of the Alkaloids Brucine and Strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS 5892-11-5: this compound | CymitQuimica [cymitquimica.com]

Unveiling the Crystalline Nature of Brucine Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the physical characteristics of brucine (B1667951) dihydrate crystals. Brucine, a dimethoxy derivative of strychnine, is a chiral alkaloid widely utilized as a resolving agent in the separation of racemic mixtures. Its efficacy and stability in such applications are intrinsically linked to its solid-state properties. This document collates crystallographic, thermal, and solubility data, alongside detailed experimental protocols, to serve as a comprehensive resource for professionals in pharmaceutical development and chemical research.

Crystal Morphology and Structure

Brucine dihydrate typically presents as white to pale cream-colored crystals or as a crystalline powder.[1][2] The dihydrate form indicates the incorporation of two water molecules per molecule of brucine within the crystal lattice, which significantly influences its solubility and stability.[2]

Crystallographic Data

The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction. The asymmetric unit comprises two independent brucine molecules and four water molecules. These water molecules form distinctive cyclic hydrogen-bonded tetramers, which in turn create chain substructures within the crystal lattice. The brucine molecules are peripherally linked to these water chains via O-H···N and O-H···O hydrogen bonds.[3]

| Parameter | Value |

| Molecular Formula | C₂₃H₂₆N₂O₄·2H₂O |

| Molecular Weight | 430.49 g/mol |

| Crystal System | Monoclinic[4] |

| Space Group | Information not available in the provided search results |

| Unit Cell Dimensions | Information not available in the provided search results |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application.

Solubility Profile

This compound exhibits varied solubility in different solvents, a key consideration for its use in resolution and other chemical processes.[2]

| Solvent | Solubility |

| Water | Slightly soluble[2][5] |

| Methanol | Soluble[1] |

| Ethanol | Soluble[5] |

| Chloroform | Soluble[5] |

| Benzene | Soluble[5] |

| Ether | Slightly soluble[5] |

| Glycerol | Slightly soluble[5] |

| Ethyl Acetate | Slightly soluble[5] |

Thermal Behavior

The thermal stability of this compound has been investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses reveal the temperature-dependent stability and dehydration pathways of the crystalline solid.

A study on various brucine hydrates showed that the dihydrate (referred to as HyA) undergoes a one-step mass loss corresponding to approximately two mole equivalents of water upon heating.[6] The dehydration process under dry nitrogen purge begins almost immediately.[6] DSC experiments indicate that the dehydration of the dihydrate leads to the formation of amorphous brucine.[6]

| Analysis | Observation |

| TGA | One-step mass loss of ~8.06% (theoretical for dihydrate is 8.37%), indicating dehydration.[6] |

| DSC | Endothermic event corresponding to dehydration, followed by potential crystallization and melting of the anhydrous form at higher temperatures.[6] |

Experimental Protocols

The following sections detail the methodologies for the characterization of this compound crystals.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement within the this compound crystal.

Methodology:

-

Crystal Selection: A suitable single crystal of this compound is selected under a polarized light microscope. The crystal should be well-formed and free of visible defects.

-

Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 130 K).[3]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from various orientations.[7][8]

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined to obtain the final atomic coordinates and molecular geometry.

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and phase transitions of this compound crystals.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an aluminum pan.

-

TGA Analysis: The sample is heated in a TGA instrument under a controlled atmosphere (e.g., dry nitrogen) at a constant heating rate (e.g., 5 °C/min). The mass of the sample is continuously monitored as a function of temperature.[6]

-

DSC Analysis: The sample is heated in a DSC instrument alongside an empty reference pan. The difference in heat flow to the sample and the reference is measured as a function of temperature, revealing endothermic and exothermic transitions.[6] For studying dehydration, pans with pinholes may be used to allow for the escape of water vapor.[6]

-

Data Analysis: The resulting TGA and DSC curves are analyzed to identify dehydration temperatures, melting points, and other thermal events.[9]

Solubility Determination

Objective: To quantify the solubility of this compound in various solvents.

Methodology:

-

Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Sample Withdrawal and Analysis: A sample of the supernatant is withdrawn, filtered to remove any undissolved solid, and the concentration of brucine is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of this compound crystals.

Caption: Workflow for the physical characterization of this compound crystals.

References

- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 2. CAS 5892-11-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Pseudopolymorphism in brucine: brucine-water (1/2), the third crystal hydrate of brucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brucine (PIM 082) [inchem.org]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijoeete.com [ijoeete.com]

- 8. acadpubl.eu [acadpubl.eu]

- 9. researchgate.net [researchgate.net]

The Solubility of Brucine Dihydrate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of active compounds is a cornerstone of successful formulation and experimentation. This in-depth technical guide provides a comprehensive overview of the solubility of brucine (B1667951) dihydrate in common organic solvents, alongside detailed experimental protocols and an exploration of its key biological signaling pathways.

Brucine, an indole (B1671886) alkaloid, and its dihydrate form are subjects of significant interest in pharmacological research due to their diverse biological activities.[1] A critical physical property governing its application is its solubility, which dictates the choice of solvents for extraction, purification, formulation, and in vitro/in vivo studies.

Quantitative Solubility Data

Precise quantitative solubility data for brucine dihydrate is not extensively documented in publicly available literature. However, data for the closely related anhydrous form of brucine provides a valuable and often-used proxy for solubility estimations in various organic solvents. The following table summarizes this data, presenting it in terms of grams of solute per 100 mL of solvent for ease of comparison.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility of Anhydrous Brucine ( g/100 mL) | Qualitative Solubility of this compound |

| Methanol | 32.04 | 0.792 | 125 | Soluble[2] |

| Ethanol | 46.07 | 0.789 | 76.9 | Soluble[3][4] |

| Chloroform | 119.38 | 1.489 | 20 | Soluble[1][3] |

| Ethyl Acetate | 88.11 | 0.902 | 4 | Slightly Soluble[3][5] |

| Benzene | 78.11 | 0.876 | ~1 | Slightly Soluble[3][5] |

| Diethyl Ether | 74.12 | 0.713 | 0.53 | Slightly Soluble[3][5] |

| Glycerol | 92.09 | 1.261 | 2.78 | Slightly Soluble[3][5] |

Note: The quantitative data presented is for anhydrous brucine and has been calculated from the reported solubility of "1 gram dissolves in X ml of solvent"[6]. The qualitative solubility information for this compound is based on various sources. It is important to note that the presence of water molecules in the dihydrate form can influence its solubility characteristics.

Experimental Protocols for Solubility Determination

The following outlines a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or agitator. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Key Signaling Pathways Modulated by Brucine

Brucine exerts its pharmacological effects by modulating several key intracellular signaling pathways, particularly in the context of cancer research. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

KDR (VEGFR2) Signaling Pathway in Angiogenesis

Brucine has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. It achieves this by targeting the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Caption: Brucine's inhibition of the KDR signaling pathway to suppress angiogenesis.

Wnt/β-catenin Signaling Pathway in Cancer

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. Brucine has been demonstrated to suppress the growth of cancer cells by interfering with this pathway.

Caption: Brucine's interference with the Wnt/β-catenin signaling pathway.

References

- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. CAS 5892-11-5: this compound | CymitQuimica [cymitquimica.com]

- 5. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Brucine [drugfuture.com]

A Technical Guide to Brucine Dihydrate for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Biological Activity, and Methodologies for Investigation

This technical guide provides a comprehensive overview of brucine (B1667951) dihydrate, a naturally occurring alkaloid, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, explores its significant impact on key cellular signaling pathways, and furnishes detailed experimental protocols for its study.

Core Chemical and Physical Properties

Brucine, an indole (B1671886) alkaloid, is structurally similar to strychnine (B123637) and is commonly extracted from the seeds of Strychnos nux-vomica. It can exist in anhydrous and various hydrated forms. For the purpose of this guide, we will focus on the dihydrate form. The properties of anhydrous brucine and other hydrated forms are provided for comparative purposes.

It is important to note the existing ambiguity in the literature and commercial sources regarding the CAS numbers for hydrated forms of brucine. Anhydrous brucine is consistently assigned CAS number 357-57-3.[1][2][3][4][5] Brucine dihydrate is most accurately identified by the CAS number 145428-94-0 and the molecular formula C23H26N2O4·2H2O .[][7] Another frequently encountered CAS number, 5892-11-5, is often generically assigned to "brucine hydrate" and may refer to the dihydrate or tetrahydrate form.[8][9][10][11][12][13]

Quantitative Data Summary

| Property | This compound | Anhydrous Brucine | Brucine Hydrate (General) |

| CAS Number | 145428-94-0[][7] | 357-57-3[1][2][3][4][5] | 5892-11-5[8][9][10][11][12][13] |

| Molecular Formula | C23H26N2O4·2H2O[][7] | C23H26N2O4[2][4][14] | C23H26N2O4·xH2O[8] |

| Molecular Weight | 430.50 g/mol [] | 394.46 g/mol [2][4] | 394.46 g/mol (anhydrous basis)[8] |

| Melting Point | 174-179 °C[15] | 175-178 °C (decomposes)[4] | 177-180 °C[8] |

| Appearance | White to light beige powder or crystals[15] | White crystalline solid[14] | White to pale cream crystals or powder[9] |

| Solubility | Slightly soluble in water; soluble in alcohol, chloroform, and benzene.[16] | Soluble in methanol, alcohol, chloroform, and benzene; slightly soluble in water, ether, glycerol, and ethyl acetate.[14][17] | Soluble in methanol; partially miscible with water.[10] |

Biological Activity and Signaling Pathways

Recent research has highlighted the potent anti-tumor activity of brucine, making it a compound of significant interest in oncology drug development. Its mechanism of action involves the modulation of several critical signaling pathways that govern cell proliferation, angiogenesis, and apoptosis.

VEGFR2 Signaling Pathway Inhibition

Brucine has been shown to be a potent inhibitor of angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By inhibiting VEGFR2, brucine can suppress the proliferation, migration, and tube formation of endothelial cells, which are crucial steps in the formation of new blood vessels that supply tumors.

References

- 1. labproservices.com [labproservices.com]

- 2. Brucine, anhydrous | 357-57-3 | FB19344 | Biosynth [biosynth.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Brucine anhydrous, 98 357-57-3 [sigmaaldrich.com]

- 5. Brucine | 357-57-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. 马钱子碱水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS 5892-11-5: this compound | CymitQuimica [cymitquimica.com]

- 10. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 11. This compound, 98% | CAS 5892-11-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 12. Page loading... [guidechem.com]

- 13. BRUCINE | 5892-11-5 [m.chemicalbook.com]

- 14. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 163500500 [thermofisher.com]

- 16. This compound, 99% | Fisher Scientific [fishersci.ca]

- 17. Brucine (PIM 082) [inchem.org]

A Technical Guide to the Natural Sources and Extraction of Brucine from Strychnos nux-vomica

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing and extraction of brucine (B1667951), a major alkaloid found in Strychnos nux-vomica. It details the distribution of brucine within the plant, with a primary focus on the seeds, which are the most significant commercial source. This document outlines various extraction methodologies, from classical solvent-based approaches to modern chromatographic techniques. Quantitative data on brucine content and extraction yields are presented in a clear, tabular format for comparative analysis. Detailed experimental protocols for extraction and quantification are provided to facilitate replication and further research. Additionally, key signaling pathways modulated by brucine are illustrated using diagrammatic representations to support drug development and mechanistic studies.

Natural Sources of Brucine in Strychnos nux-vomica

Strychnos nux-vomica L., a deciduous tree belonging to the Loganiaceae family, is the principal natural source of the indole (B1671886) alkaloids strychnine (B123637) and brucine.[1] Native to India and Southeast Asia, this plant is also known as nux vomica, poison nut, and strychnine tree.[1] While all parts of the plant contain these alkaloids, their concentrations vary significantly. The seeds are the primary commercial source, containing the highest concentration of alkaloids, typically ranging from 1% to 3%.[2]

Brucine (C₂₃H₂₆N₂O₄), or dimethoxystrychnine, is one of the two major alkaloids present in the seeds, alongside strychnine.[3] The relative proportions of these alkaloids can vary, but generally, the seeds contain approximately 1.5% brucine and 1.25% strychnine.[3] Other parts of the plant, such as the leaves, root bark, and stem wood, also contain brucine, but in considerably lower concentrations.[4]

Quantitative Distribution of Brucine and Strychnine

The following table summarizes the quantitative distribution of brucine and strychnine in various parts of the Strychnos nux-vomica plant, as reported in the literature.

| Plant Part | Brucine Content (% w/w) | Strychnine Content (% w/w) | Total Alkaloids (% w/w) | Reference(s) |

| Seeds | 0.46 - 1.7 | 1.03 - 2.5 | 2.6 - 3.5 | [3][5][6][7] |

| Leaves | 0.5 | 0.2 | - | [4] |

| Root Bark | 2.8 | 1.7 | - | [4] |

| Stem Bark | - | - | - | [8] |

| Root Wood | 0.4 | 0.3 | - | [4] |

| Stem Wood | 0.01 | 0.5 | - | [4] |

| Dried Blossoms | - | 1.0 | - | [1] |

Extraction of Brucine from Strychnos nux-vomica Seeds

The extraction of brucine from Strychnos nux-vomica seeds involves several stages, including pre-treatment of the seeds, solvent extraction, and subsequent purification to separate brucine from strychnine and other co-extracted compounds.

Pre-treatment of Seeds

The hard seeds of Strychnos nux-vomica require pre-treatment to facilitate efficient extraction. A common method involves boiling the seeds in water, followed by drying and powdering.[9] In some traditional Unani and Ayurvedic practices, detoxification processes are employed, which can involve soaking the seeds in water and then milk, followed by boiling in milk.[1] These processes can alter the alkaloid profile, often reducing the content of both strychnine and brucine while increasing the levels of their N-oxides and iso-forms.[2]

Extraction Methodologies

A variety of extraction techniques have been developed for the isolation of brucine and strychnine, ranging from conventional solvent extraction to more advanced chromatographic methods.

This is the most common and traditional method for extracting alkaloids from plant material. It leverages the solubility of the alkaloids in specific organic solvents.

-

Soxhlet Extraction: This continuous extraction method uses solvents like 95% ethanol (B145695) or chloroform.[5][9]

-

Maceration: This involves soaking the powdered plant material in a solvent, such as 50% ethanol, for an extended period with agitation.[10]

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction efficiency, often with solvents like 50% methanol (B129727) containing 1% formic acid.[11]

Following initial extraction, chromatographic techniques are essential for the separation and purification of brucine from the crude extract, which contains a mixture of alkaloids and other phytochemicals.

-

pH-Zone-Refining Counter-Current Chromatography (CCC): This is an effective preparative technique for separating alkaloids with different pKa values. A two-phase solvent system is employed, with an acid in the mobile phase and a base in the stationary phase, to achieve separation.[12][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative tool for the quantification and purification of brucine. Various stationary and mobile phases are used depending on the specific application.[11][14]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a quantitative analytical method used for the simultaneous determination of strychnine and brucine in extracts.[9]

The following workflow illustrates a general process for the extraction and purification of brucine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and quantification of brucine.

Protocol for Soxhlet Extraction of Alkaloids

This protocol is adapted from methodologies described for the exhaustive extraction of alkaloids from S. nux-vomica seeds.[5]

Materials and Equipment:

-

Powdered Strychnos nux-vomica seeds

-

95% Ethanol

-

Soxhlet apparatus

-

Heating mantle

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 5 grams of powdered S. nux-vomica seeds and place them in a thimble made of filter paper.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Add 250 mL of 95% ethanol to the distilling flask.

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to initiate the extraction cycle.

-

Continue the extraction process exhaustively until the solvent in the siphon arm becomes colorless.

-

After extraction, filter the ethanolic extract.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude alkaloid extract.

Protocol for HPTLC Quantification of Brucine and Strychnine

This protocol is based on a validated HPTLC method for the simultaneous determination of strychnine and brucine.[9]

Materials and Equipment:

-

Crude extract of S. nux-vomica

-

Standard solutions of strychnine and brucine (500 µg/mL in methanol)

-

Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

-

Developing chamber

-

HPTLC scanner (densitometer)

-

Mobile phase: Chloroform:Methanol:Formic acid (8.5:1.5:0.4, v/v/v)

Procedure:

-

Preparation of Sample Solution: Reconstitute a known weight of the crude extract in methanol to a final concentration suitable for analysis.

-

Chromatographic Development:

-

Apply the standard and sample solutions as bands onto the HPTLC plate.

-

Develop the plate in a pre-saturated developing chamber with the mobile phase until the solvent front migrates a sufficient distance.

-

Dry the plate in the air.

-

-

Densitometric Analysis:

-

Scan the dried plate using a densitometric scanner in absorbance mode at 259 nm for strychnine and 306 nm for brucine.

-

Quantify the amount of strychnine and brucine in the sample by comparing the peak areas with those of the standard solutions.

-

Protocol for HPLC Quantification of Brucine and Strychnine

This protocol is derived from an HPLC method for the analysis of brucine and strychnine.[10]

Materials and Equipment:

-

Crude extract of S. nux-vomica

-

Standard solutions of strychnine and brucine

-

HPLC system with a UV detector

-

C18 column (e.g., Phenomenex-ODS, 250mm x 4.6mm, 5µm)

-

Mobile phase: Methanol:Water:Diethylamine (55:45:0.2, v/v/v)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Solutions:

-

Prepare standard solutions of strychnine and brucine in methanol (e.g., 1 mg/mL).

-

Dissolve a known amount of the crude extract in methanol.

-

Filter all solutions through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Set the column temperature.

-

Set the flow rate of the mobile phase to 1 mL/min.

-

Set the UV detector wavelength to 260 nm.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks of strychnine and brucine in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the concentration of each alkaloid using a calibration curve generated from the standard solutions.

-

Signaling Pathways Modulated by Brucine

Brucine exhibits a range of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects, which are mediated through its interaction with various cellular signaling pathways.

Anti-Angiogenic Activity via VEGFR2 Signaling Pathway

Brucine has been shown to inhibit tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[15] It suppresses VEGF-induced proliferation, migration, and tube formation of endothelial cells. The proposed mechanism involves the inhibition of VEGFR2 phosphorylation and its downstream signaling components.

Anti-Cancer Activity via Wnt/β-catenin and JNK Signaling Pathways

Brucine has demonstrated anti-cancer effects in various cancer cell lines, including colorectal and liver cancer.[16] It can inhibit the growth and migration of colorectal cancer cells by regulating the Wnt/β-catenin signaling pathway.[16] In hepatocellular carcinoma cells, brucine induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[16]

Apoptosis Induction via Mitochondrial Pathway

In human hepatoma cells, brucine has been shown to induce apoptosis through a mitochondrial-dependent pathway involving Bcl-2 and intracellular calcium (Ca²⁺) levels.[17] Brucine triggers an increase in intracellular Ca²⁺, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases.

References

- 1. Strychnos nux-vomica - Wikipedia [en.wikipedia.org]

- 2. prota.prota4u.org [prota.prota4u.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. chemijournal.com [chemijournal.com]

- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 6. environmentandecology.com [environmentandecology.com]

- 7. ijfans.org [ijfans.org]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Brucine Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), an indole (B1671886) alkaloid predominantly extracted from the seeds of Strychnos nux-vomica, is structurally similar to strychnine, though less potent.[1][2] While historically recognized for its toxicity, recent scientific inquiry has pivoted towards its potential pharmacological benefits, particularly its anti-tumor properties. This technical guide provides a comprehensive overview of the in vitro toxicological profile of brucine, with a focus on its cytotoxic and genotoxic effects, and the underlying molecular mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the toxicological risks and therapeutic potential of this compound. It is important to note that while this guide refers to brucine dihydrate, much of the available toxicological data has been generated using the anhydrous form of brucine (CAS 357-57-3).[1][3] this compound (CAS 145428-94-0) is the hydrated form of the molecule.[4][5]

Cytotoxicity of Brucine

Brucine exhibits significant cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The cytotoxic potency of brucine is cell-line dependent and varies with concentration and duration of exposure.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of brucine against various human cancer cell lines after 72 hours of treatment are summarized in Table 1.

Table 1: IC50 Values of Brucine in Human Cancer Cell Lines after 72-hour exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| Human ovarian carcinoma (A2780) | Ovarian Cancer | 1.43 |

| Human hepatoma (SMMC-7721) | Liver Cancer | >500 |

| Human pulmonary cancer (A549) | Lung Cancer | >500 |

| Human cervical cancer (HeLa) | Cervical Cancer | >500 |

| Human breast carcinoma (MDA-MB-231) | Breast Cancer | >500 |

| Human colon carcinoma (LoVo) | Colon Cancer | >500 |

| Human stomach adenocarcinoma (BGC-823) | Stomach Cancer | >500 |

| Human gastric cancer (SGC-7901) | Gastric Cancer | >500 |

| Human gastric cancer (MKN-45) | Gastric Cancer | >500 |

| Human oral cancer (KB) | Oral Cancer | 30 µg/ml |

| Human prostate cancer (PC-3) | Prostate Cancer | <100 |

| Human cholangiocarcinoma (QBC939) | Cholangiocarcinoma | <20 |

| Data for A2780, SMMC-7721, A549, HeLa, MDA-MB-231, LoVo, BGC-823, SGC-7901, and MKN-45 are from a single study for comparative purposes.[6] Data for KB, PC-3, and QBC939 cells are from separate studies and different experimental conditions may apply.[7][8][9] |

Mechanisms of Cytotoxicity

Apoptosis Induction

Brucine is a potent inducer of apoptosis in cancer cells. This is characterized by morphological changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[10] The induction of apoptosis is a dose-dependent phenomenon, as demonstrated in A2780 ovarian carcinoma cells (Table 2).

Table 2: Dose-Dependent Induction of Apoptosis in A2780 Cells by Brucine after 72 hours.

| Brucine Concentration (µM) | Apoptotic Rate (%) |

| 0 | 1.94 |

| 0.625 | Not Reported |

| 2.5 | Not Reported |

| 10 | 47.32 |

| Source:[6] |

The apoptotic cascade initiated by brucine involves the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c.[11][12] This process is regulated by the Bcl-2 family of proteins and is associated with an elevation of intracellular calcium levels.[12]

Cell Cycle Arrest

Brucine has been shown to arrest the cell cycle at different phases in a cell-type-specific manner. In A2780 cells, brucine treatment leads to an accumulation of cells in the S phase (Table 3), while in other cell lines, arrest at the G0/G1 or G2/M phases has been observed.[6][9][13]

Table 3: Effect of Brucine on Cell Cycle Distribution in A2780 Cells after 72 hours.

| Brucine Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 | Not Reported | 28.65 | Not Reported |

| 0.625 | Not Reported | Not Reported | Not Reported |

| 2.5 | Not Reported | Not Reported | Not Reported |

| 10 | Not Reported | 38.47 | Not Reported |

| Source:[6] |

Genotoxicity Profile

The genotoxic potential of brucine is an important aspect of its toxicological profile. Studies have indicated that brucine can interact with DNA, suggesting a potential for mutagenicity.

DNA Intercalation

Brucine has been shown to intercalate into the DNA double helix. This interaction can disrupt DNA replication and transcription, potentially leading to mutations.

Signaling Pathways Modulated by Brucine

Brucine exerts its cytotoxic effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR2 Signaling Pathway

Brucine has been demonstrated to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By doing so, it can suppress angiogenesis, a critical process for tumor growth and metastasis.

Caption: Brucine inhibits the VEGFR2 signaling pathway.

Wnt/β-catenin Signaling Pathway

In colorectal cancer cells, brucine has been found to regulate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and migration.

Caption: Brucine modulates the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of key experimental protocols used to assess the in vitro toxicology of brucine.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to a series of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Caption: Workflow for the Annexin V/PI apoptosis assay.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate cell populations based on their fluorescence.

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[16][17] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[18]

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects genotoxic damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.[19][20][21] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. This assay can be performed on various mammalian cell lines, such as Chinese hamster ovary (CHO) cells.[22][23]

DNA Unwinding Assay

This assay is used to determine if a compound intercalates into DNA.[24][25] Intercalating agents unwind the DNA double helix. The assay typically involves incubating supercoiled plasmid DNA with the test compound and a type I topoisomerase.[26][27][28] If the compound is an intercalator, the resulting DNA will be more supercoiled after the removal of the compound and the enzyme.

Conclusion

The in vitro toxicological profile of this compound reveals a compound with potent cytotoxic effects against various cancer cell lines, primarily mediated through the induction of apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways, such as the VEGFR2 and Wnt/β-catenin pathways, underscores its potential as an anti-cancer agent. However, its genotoxic potential, indicated by its DNA intercalating properties, requires careful consideration in any therapeutic development. The detailed experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers to further investigate the toxicological and pharmacological properties of this compound. A thorough understanding of its in vitro toxicological profile is essential for guiding future preclinical and clinical studies.

References

- 1. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 2. Brucine - Wikipedia [en.wikipedia.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound | CAS#:145428-94-0 | Chemsrc [chemsrc.com]

- 5. This compound | C23H30N2O6 | CID 69897601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]

- 7. phcog.com [phcog.com]

- 8. Effects of brucine on mitochondrial apoptosis and expression of HSP70 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma cells via the inhibition of COX2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The cytotoxicity induced by brucine from the seed of Strychnos nux-vomica proceeds via apoptosis and is mediated by cyclooxygenase 2 and caspase 3 in SMMC 7221 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell cycle shift from G0/G1 to S and G2/M phases is responsible for increased adhesion of calcium oxalate crystals on repairing renal tubular cells at injured site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Guide for the Salmonella typhimurium/mammalian microsome tests for bacterial mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. re-place.be [re-place.be]

- 19. criver.com [criver.com]

- 20. researchgate.net [researchgate.net]

- 21. crpr-su.se [crpr-su.se]

- 22. Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four chemicals weakly positive in the in vivo micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. inspiralis.com [inspiralis.com]

- 25. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Brucine as a Glycine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of brucine (B1667951) as a competitive antagonist of the inhibitory glycine (B1666218) receptor (GlyR). Glycine receptors, ligand-gated chloride ion channels, are critical for mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2][3] Their dysfunction is implicated in various neurological disorders, making them a key target for pharmacological intervention. Brucine, an alkaloid structurally similar to strychnine (B123637), serves as a valuable tool for studying the pharmacology and function of these receptors.[4] This document details the competitive nature of brucine's antagonism, presents quantitative data on its binding affinity and inhibitory potency, outlines the experimental protocols used to characterize its action, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to the Glycine Receptor

The glycine receptor (GlyR) is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine (B1216132), GABA-A, and serotonin (B10506) type-3 receptors.[2][5] GlyRs are pentameric structures composed of various combinations of four known alpha (α1-α4) subunits and one beta (β) subunit, which assemble around a central chloride-permeable pore.[2][5] The subunit composition determines the pharmacological and physiological properties of the receptor.[4] In adult mammals, the predominant form is a heteromeric receptor typically composed of α1 and β subunits.[2]

Upon binding of the neurotransmitter glycine, the receptor undergoes a conformational change, opening the ion channel and allowing the influx of chloride ions.[1] This influx leads to hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing.[1] This inhibitory action is crucial for motor control, respiratory rhythm, and pain processing.[5][6]

Brucine: A Competitive Antagonist of the Glycine Receptor

Brucine, an alkaloid derived from the seeds of Strychnos nux-vomica, acts as a selective and competitive antagonist at glycine receptors.[4][7] Its mechanism of action is analogous to that of the well-characterized glycine receptor antagonist, strychnine.[4]

Mechanism of Competitive Antagonism

Competitive antagonism by brucine involves its direct binding to the same site on the glycine receptor that the agonist, glycine, occupies.[8] This binding is mutually exclusive, meaning that both the agonist and the antagonist cannot be bound to the site simultaneously. By occupying the binding site, brucine prevents glycine from activating the receptor and opening the chloride channel, thereby inhibiting its function.

A hallmark of competitive antagonism is that the inhibition can be overcome by increasing the concentration of the agonist. This relationship is quantitatively described by the Schild equation, which is used to determine the equilibrium dissociation constant (KB) of the antagonist. A Schild plot analysis yielding a slope of unity is a strong indicator of competitive antagonism.[9][10]

Quantitative Analysis of Brucine's Antagonism

The potency of brucine as a glycine receptor antagonist is quantified through various parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are typically determined through radioligand binding assays and electrophysiological experiments, respectively. While extensive data for strychnine is available, specific quantitative data for brucine is less abundant in the literature. However, studies characterizing analogues of strychnine and brucine confirm their high antagonist potencies.[4]

Table 1: Quantitative Data for Brucine at Glycine Receptors

| Parameter | Value | Receptor Subtype(s) | Experimental Method | Reference(s) |